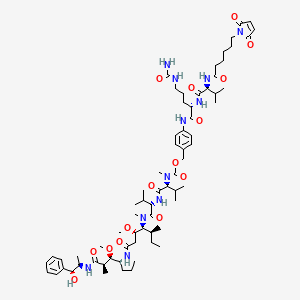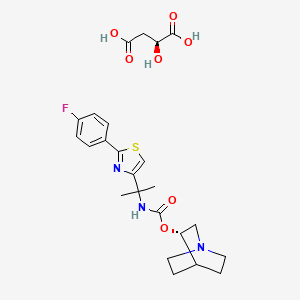
(e)-2-(4-Ethoxyphenylamino)-n'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VU0029767 is a useful building block in the synthesis of various pharmaceuticals.
VU0029767 is a selective, novel M1 positive allosteric modulator. M1 is a member of the muscarinic acetylcholine family of GPCRs (mAChRs). VU0029767 increases both potency and efficacy of acetylcholine (ACh) at M1.
Aplicaciones Científicas De Investigación
Neuropharmacology
VU0029767: is a selective, positive allosteric modulator at the muscarinic M1 acetylcholine receptor . This receptor plays a crucial role in cognitive function, and modulation of this receptor can be beneficial for treating disorders such as Alzheimer’s disease. By enhancing the receptor’s response to acetylcholine, VU0029767 could improve memory and learning in patients with cognitive impairments.
Drug Development
The compound’s ability to shift the concentration-dependent response to acetylcholine without competing at the ACh binding site makes it a valuable tool for drug development . It can be used to study the pharmacodynamics of new drugs targeting the muscarinic receptors, which are implicated in a variety of physiological processes.
Psychiatric Research
VU0029767 potentiates the effects of allosteric agonist TBPB . This suggests potential applications in psychiatric research, particularly in understanding the mechanisms underlying mental health conditions that involve cholinergic systems, such as depression and schizophrenia.
Propiedades
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJGCUSLSJMMD-YDZHTSKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethoxyphenyl)amino]-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide | |
CAS RN |
326001-01-8 |
Source


|
| Record name | 326001-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does VU0029767 interact with the M1 muscarinic receptor and what are the downstream effects of this interaction?
A1: VU0029767 acts as a positive allosteric modulator (PAM) of the M1 mAChR. [] This means it binds to a site distinct from the acetylcholine (ACh) binding site and enhances the receptor's response to ACh. [] The research indicates that VU0029767 increases the affinity of M1 for ACh, leading to a leftward shift in the ACh concentration-response curve. [] This enhanced signaling through M1, upon binding of ACh, can then activate downstream pathways such as phosphoinositide hydrolysis and phospholipase D. [] Interestingly, VU0029767 demonstrates a distinct profile in its ability to potentiate these pathways compared to another M1 PAM, cyclopentyl 1,6-dimethyl-4-(6-nitrobenzo[d][1,3]-dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (VU0090157), suggesting potential for selective modulation of M1 signaling. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)
